molecular formula C14H14FN B597338 4-Fluoro-2',4'-dimethylbiphenyl-3-amine CAS No. 1226143-67-4

4-Fluoro-2',4'-dimethylbiphenyl-3-amine

Cat. No.: B597338
CAS No.: 1226143-67-4
M. Wt: 215.271
InChI Key: KZXOSCKLYZDWIN-UHFFFAOYSA-N
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Description

4-Fluoro-2’,4’-dimethylbiphenyl-3-amine is an organic compound with the molecular formula C14H14FN It is a derivative of biphenyl, featuring a fluorine atom and two methyl groups attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2’,4’-dimethylbiphenyl-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzene and 2,4-dimethylbenzene.

    Formation of Biphenyl Structure: A Suzuki-Miyaura cross-coupling reaction is employed to form the biphenyl structure. This reaction involves the coupling of 4-fluorobenzene with 2,4-dimethylphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate.

    Amination: The resulting biphenyl compound undergoes amination using reagents like ammonia or an amine source under suitable conditions to introduce the amine group at the 3-position.

Industrial Production Methods

Industrial production of 4-Fluoro-2’,4’-dimethylbiphenyl-3-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2’,4’-dimethylbiphenyl-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the biphenyl structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Various amine derivatives.

    Substitution: Functionalized biphenyl compounds with different substituents.

Scientific Research Applications

4-Fluoro-2’,4’-dimethylbiphenyl-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-Fluoro-2’,4’-dimethylbiphenyl-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobiphenyl: Lacks the methyl groups present in 4-Fluoro-2’,4’-dimethylbiphenyl-3-amine.

    2’,4’-Dimethylbiphenyl: Does not contain the fluorine atom.

    3-Aminobiphenyl: Lacks both the fluorine atom and the methyl groups.

Uniqueness

4-Fluoro-2’,4’-dimethylbiphenyl-3-amine is unique due to the presence of both a fluorine atom and two methyl groups on the biphenyl structure

Properties

IUPAC Name

5-(2,4-dimethylphenyl)-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN/c1-9-3-5-12(10(2)7-9)11-4-6-13(15)14(16)8-11/h3-8H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXOSCKLYZDWIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)F)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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